2H-Benzimidazole,1,3-dioxide(9CI)
Description
2H-Benzimidazole,1,3-dioxide(9CI) is a heterocyclic organic compound characterized by a benzene ring fused to an imidazole ring, with two oxygen atoms at the 1- and 3-positions forming a dioxide structure (Figure 1). Its molecular formula is C₇H₅N₂O₂, and it is notable for its water solubility and anti-trypanosomatid activity, as demonstrated in preclinical studies . This compound belongs to the benzimidazole family, a class of molecules with broad biological applications, including antimicrobial, antifungal, and anticancer properties . The 1,3-dioxide substitution enhances its polarity, making it suitable for pharmaceutical formulations targeting parasitic infections like Chagas disease and leishmaniasis .
Properties
CAS No. |
153074-10-3 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Synonyms |
2H-Benzimidazole,1,3-dioxide(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Findings:
Water Solubility : The 1,3-dioxide substitution in 2H-Benzimidazole,1,3-dioxide(9CI) confers superior water solubility compared to derivatives like the methoxy- or nitro-substituted analogs, which are likely more lipophilic . This property is critical for drug delivery in aqueous systems.
Biological Activity: The anti-trypanosomatid activity of 2H-Benzimidazole,1,3-dioxide derivatives is unique and well-documented, with efficacy against parasites like Trypanosoma cruzi .
Structural Modifications: Thiazine-fused derivatives (e.g., CzBBIT in ) introduce sulfur, altering electronic properties and solubility. Such compounds are often intermediates in organic synthesis .
Commercial and Synthetic Relevance :
- Derivatives like 1H-Benzimidazole-2-carboxylicacid,1-hydroxy-,3-oxide(9CI) are commercially available for research, highlighting their role as building blocks in drug discovery .
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